1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone
Description
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone is a structurally complex molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, linked via a piperazine ring to a phenoxy ethanone group bearing a tert-butyl and methyl substituent. Instead, insights must be derived from structurally analogous compounds and general trends in heterocyclic chemistry .
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-17-5-6-19(18(13-17)23(2,3)4)32-14-22(31)29-11-9-28(10-12-29)20-7-8-21(27-26-20)30-16-24-15-25-30/h5-8,13,15-16H,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTKGSZAVVHYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1,2,4-Triazole derivatives have been reported to have promising anticancer activities . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone exhibits significant biological activity that has been explored in various studies. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring, known for its antifungal and antibacterial properties.
- A pyridazine moiety, which is associated with various biological activities including anti-inflammatory and analgesic effects.
- A piperazine group, commonly found in many pharmacologically active compounds.
Anticancer Activity
Research has indicated that compounds similar to this one can exhibit potent anticancer properties. For instance, a related compound demonstrated high cytotoxicity against several cancer cell lines (e.g., BT-474) with an IC50 value of 0.99 μM. This effect was attributed to apoptosis induction and cell cycle arrest at the sub-G1 and G2/M phases .
Antimicrobial Properties
Pyridazine derivatives have been reported to possess antimicrobial activities. Studies have shown that certain pyridazinone derivatives can inhibit bacterial growth effectively, suggesting that the triazole and pyridazine components contribute to these effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its biological activity. This is often mediated through pathways involving caspases and mitochondrial dysfunction .
- Antimicrobial Mechanisms : The triazole ring may interfere with the biosynthesis of ergosterol in fungal cells, leading to cell death .
Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of a related compound on various cancer cell lines using MTT assays. The results indicated that the compound induced significant apoptosis in BT-474 cells, with flow cytometry revealing increased sub-G1 populations indicative of cell death .
Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of pyridazine derivatives against a panel of bacterial strains. The findings suggested that specific substitutions on the pyridazine ring enhanced antibacterial activity, providing insights into structure-activity relationships .
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |
|---|---|---|---|
| Cytotoxicity | 0.99 | BT-474 | Apoptosis induction |
| Antibacterial Activity | Varies | Various bacteria | Ergosterol inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature and patents. Below is a detailed comparison based on molecular features, synthesis strategies, and inferred bioactivity:
*Calculated based on structural components.
Structural and Functional Analysis
Heterocyclic Core Variations Pyridazine vs. Pyrimidine: The target compound’s pyridazine core () differs from pyrimidine in nitrogen positioning, which may alter electronic properties and binding affinity. Pyridazine’s electron-deficient nature could enhance interactions with biological targets like kinases or microbial enzymes . Triazole vs. Imidazothiazole () introduces sulfur, which may influence redox activity or CNS penetration .
Substituent Effects Phenoxy Group: The tert-butyl-methylphenoxy group in the target compound provides steric bulk and lipophilicity, likely enhancing membrane permeability compared to the trifluoromethylphenyl () or fluorophenyl () groups. Piperazine Linker: Piperazine’s flexibility and basicity (pKa ~9.8) facilitate solubility and interaction with protonated biological targets, a feature shared with piperidine derivatives () .
Synthesis Strategies
- Click chemistry () and Vilsmeier-Haack cyclization () are common for triazole and heterocyclic core formation. The target compound’s synthesis likely involves similar steps, such as nucleophilic substitution on pyridazine followed by piperazine coupling .
Bioactivity Inference Triazole-pyridazine derivatives () are associated with antimicrobial and anticancer activity due to heterocycle-mediated enzyme inhibition. The tert-butyl group may enhance metabolic stability, while the phenoxy moiety could modulate pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
